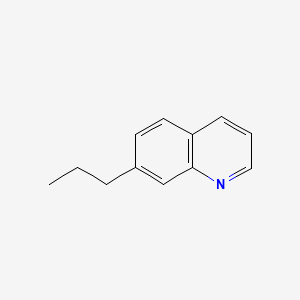

7-Propylquinoline

Beschreibung

Significance of Quinolines as Privileged Heterocyclic Scaffolds in Synthetic Chemistry

The quinoline (B57606) ring system is a fundamental structural motif in a vast array of natural products and synthetically derived compounds. tandfonline.com Its importance is underscored by its presence in numerous molecules with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.govnih.gov This has made the quinoline nucleus a focal point for medicinal chemists and drug discovery scientists. rsc.orgresearchgate.net The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. researchgate.net The ability of the quinoline structure to be recognized by diverse biological targets solidifies its status as a privileged scaffold in the development of new therapeutic agents. researchgate.net

The synthetic accessibility of quinolines through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, further enhances their appeal to synthetic chemists. orientjchem.orgorganic-chemistry.orgcovenantuniversity.edu.ng These methods, along with modern catalytic approaches, provide a robust platform for the creation of diverse quinoline libraries for high-throughput screening and lead optimization. rsc.orgacs.org

Overview of Alkylated Quinoline Derivatives, with Specific Reference to the Propylquinoline Class

Among the myriad of quinoline derivatives, alkylated quinolines represent a significant subclass with distinct properties. The introduction of alkyl groups, such as a propyl group, can significantly influence the lipophilicity, steric profile, and metabolic stability of the parent quinoline molecule. vulcanchem.com These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profile.

Scope and Research Imperatives for 7-Propylquinoline and its Congeners

This compound, as a specific isomer within the propylquinoline class, presents a unique set of chemical characteristics. Its primary role in the scientific landscape is as a chemical intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com The term "congeners" refers to a group of chemical substances that are related to each other by a common basic structure. In this context, congeners of this compound would include other propyl-substituted quinolines or quinolines with similar structural features. Research into these congeners often aims to understand structure-activity relationships, where slight modifications to the molecular structure can lead to significant changes in biological activity. beilstein-journals.org

The study of this compound and its related compounds is driven by the continuous need for novel molecular entities in various fields of chemical science. Understanding the synthesis, reactivity, and properties of such specific quinoline derivatives is essential for the rational design of new functional molecules.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7661-59-8 |

|---|---|

Molekularformel |

C12H13N |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

7-propylquinoline |

InChI |

InChI=1S/C12H13N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h3,5-9H,2,4H2,1H3 |

InChI-Schlüssel |

COTJHRWDWDQJRQ-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=C(C=CC=N2)C=C1 |

Kanonische SMILES |

CCCC1=CC2=C(C=CC=N2)C=C1 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and DEPT-135 spectra allows for a detailed assignment of each hydrogen and carbon atom in 7-Propylquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl chain and the quinoline (B57606) ring system.

Propyl Group: The aliphatic protons of the propyl group would appear in the upfield region (typically 0.9-3.0 ppm). A triplet corresponding to the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the quinoline ring are anticipated.

Quinoline Ring: The aromatic protons on the quinoline core would resonate in the downfield region (approximately 7.0-8.8 ppm). Due to the substitution at the 7-position, the spectrum would display a characteristic pattern of doublets, triplets, and singlets corresponding to the protons at positions 2, 3, 4, 5, 6, and 8.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected.

Propyl Group Carbons: Three signals in the upfield region (around 14, 24, and 38 ppm) would correspond to the CH₃, the central CH₂, and the ring-attached CH₂ of the propyl group, respectively.

Quinoline Ring Carbons: Nine signals in the downfield aromatic region (approximately 120-150 ppm) would represent the nine carbon atoms of the quinoline ring. The chemical shifts would be influenced by the nitrogen atom and the propyl substituent.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. aiinmr.compressbooks.pubnanalysis.com

In a DEPT-135 spectrum of this compound, the CH₃ group of the propyl chain and the six CH groups of the quinoline ring would appear as positive signals.

The two CH₂ groups of the propyl chain would appear as negative signals.

The three quaternary carbons (C-7, C-8a, and C-4a) would be absent from the DEPT-135 spectrum, allowing for their definitive identification when compared to the broadband-decoupled ¹³C spectrum. aiinmr.com

Table 1: Predicted NMR Data for this compound This table is predictive and based on typical chemical shifts for alkylquinolines.

| Technique | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | Triplet | ~0.9-1.1 | Propyl-CH₃ |

| Sextet | ~1.7-1.9 | Propyl-CH₂ (central) | |

| Triplet | ~2.8-3.0 | Propyl-CH₂ (attached to ring) | |

| Multiplets | ~7.0-8.8 | Aromatic Protons (H-2, H-3, H-4, H-5, H-6, H-8) | |

| ¹³C NMR | Aliphatic | ~14 | Propyl-CH₃ |

| Aliphatic | ~24 | Propyl-CH₂ (central) | |

| Aliphatic | ~38 | Propyl-CH₂ (attached to ring) | |

| Aromatic | ~120-150 | Quinoline Ring Carbons | |

| DEPT-135 | Positive | ~14 | Propyl-CH₃ |

| Negative | ~24 | Propyl-CH₂ (central) | |

| Negative | ~38 | Propyl-CH₂ (attached to ring) | |

| Positive | ~120-150 | Quinoline CH Carbons | |

| Absent | - | Quaternary Carbons (C-7, C-4a, C-8a) |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl group are expected just below 3000 cm⁻¹. Aromatic C-H stretching vibrations from the quinoline ring would appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic ring system would show a series of sharp absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring portion of the quinoline system would provide strong clues about the substitution pattern, typically appearing in the 900-650 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 3000-2850 | C-H Stretch | Aliphatic (Propyl) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Aliphatic (CH₂) |

| 900-650 | C-H Bend (out-of-plane) | Aromatic (Quinoline) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mt.comlibretexts.org The quinoline ring system is a chromophore that absorbs UV light, leading to characteristic π → π* transitions.

The UV-Vis spectrum of this compound is expected to be very similar to that of quinoline itself, showing multiple absorption bands. The propyl group, being an alkyl substituent (an auxochrome), does not significantly shift the absorption maxima but may slightly increase the absorption intensity. The spectrum is typically recorded in a solvent like ethanol (B145695) or hexane. The complex bands observed arise from electronic transitions within the fused aromatic ring system.

Table 3: Expected UV-Vis Absorption Maxima for this compound Based on the spectrum of quinoline.

| Wavelength (λmax, nm) | Solvent | Electronic Transition Type |

| ~225 | Ethanol | π → π |

| ~275 | Ethanol | π → π |

| ~315 | Ethanol | π → π* |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. wikipedia.org Upon electron impact ionization, alkylquinolines undergo characteristic fragmentation.

For this compound (C₁₂H₁₃N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 171. The fragmentation is dominated by cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This results in the loss of an ethyl radical (•C₂H₅) to form a highly stable ion at m/z 142. This [M-28]⁺ fragment is often the base peak in the spectrum of n-propylquinolines. cdnsciencepub.com Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the quinoline nitrogen followed by the loss of a neutral propene molecule, leading to a fragment at m/z 129. cdnsciencepub.com

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Identity | Fragmentation Pathway |

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion | - |

| 142 | [C₁₀H₈N]⁺ | [M-C₂H₅]⁺ | Benzylic cleavage (loss of ethyl radical) |

| 129 | [C₉H₇N]⁺ | [M-C₃H₆]⁺ | McLafferty rearrangement (loss of propene) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, revealing the exact positions of each atom in the crystal lattice.

Currently, there is no publicly available crystal structure for this compound. However, if a suitable single crystal were grown, X-ray diffraction analysis would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the quinoline ring and the propyl chain.

Conformation: The exact rotational conformation of the propyl group relative to the plane of the quinoline ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any π-π stacking interactions between the aromatic rings of adjacent molecules.

This technique provides the most complete picture of the molecule's static structure in the solid phase. rigaku.com

Theoretical and Computational Investigations of 7 Propylquinoline and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. ias.ac.in These methods allow for the computation of various molecular properties that govern how a molecule interacts with its environment.

The reactivity of quinoline analogs can be quantified through various calculated parameters. DFT studies on different quinoline derivatives have helped in understanding their electronic distribution, steric interactions, and how these factors influence their photophysical behavior. mdpi.com The presence and position of substituents on the quinoline ring significantly alter the electronic landscape, which in turn dictates the molecule's reactivity in chemical transformations and its interactions with biological targets. ekb.egasu.edu.eg

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives

| Parameter | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Total Energy | Indicates the stability of a given molecular conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) | mdpi.com |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | DFT, Hartree-Fock (HF) | ias.ac.inmdpi.com |

| Electrostatic Potential (ESP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | DFT | ias.ac.in |

| Mulliken Atomic Charges | Estimates the partial charge on each atom, identifying reactive centers. | DFT (e.g., B3LYP/6-31G(d,p)) | ias.ac.in |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For quinoline derivatives, MD simulations provide crucial insights into their conformational flexibility and how different spatial arrangements influence their properties and biological activity.

MD simulations have been used in combination with quantum chemical methods to model the properties of quinoline derivatives, such as their optical absorption spectra. nih.gov These simulations can reproduce the effects of molecular vibrations and rotations at a given temperature, offering a more realistic picture of the molecule's behavior. nih.gov For example, studies on protease inhibitors based on the quinoline scaffold have used MD simulations to reveal the stability of the ligand-protein complex and the nature of hydrogen bond interactions. researchgate.net

In the context of drug design, MD simulations are essential for understanding how a quinoline analog binds to its target protein. nih.govresearchgate.net By simulating the complex over several nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking, observe conformational changes, and analyze the balance between stability and flexibility required for biological activity. researchgate.netresearchgate.net

Frontier Molecular Orbital Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap generally implies high chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, HOMO-LUMO analysis is frequently performed using DFT to predict their reactivity and potential applications. researchgate.netpec.ac.in For instance, in the development of bioactive quinolines, a smaller energy gap is often associated with a higher propensity for charge transfer and stronger interactions with biological targets. researchgate.netmdpi.com

Studies have shown that the HOMO-LUMO gap in quinoline derivatives can be tuned by introducing different substituents. pec.ac.inuantwerpen.be This modulation of the electronic properties is fundamental in designing molecules for specific purposes, from anti-malarial drugs to materials for organic light-emitting diodes (OLEDs). uantwerpen.beresearchgate.net

Table 2: HOMO-LUMO Energy Gaps and Related Properties for Selected Quinoline Analogs

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication | Reference |

|---|---|---|---|---|---|

| Bioactive 2,3-diarylquinolines | - | - | 4.33 - 4.46 | Significant stability and comparable NLO properties. | researchgate.netpec.ac.in |

| Quinoline-1,4-quinone Hybrids | - | - | 2.04 - 3.24 | High reactivity against biological targets. | mdpi.com |

| Designed DNA Gyrase Inhibitors | - | - | 3.45 - 3.46 | High potential as novel drug candidates. | usm.my |

| (8-hydroxy-7-propylquinoline) zinc(II) | -6.7 | -3.3 | 3.4 | Suitable for use as an emitting layer in OLEDs. | researchgate.netresearchgate.net |

Computational Predictions of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting the most likely pathways and understanding the origins of selectivity. For the synthesis of the quinoline scaffold, DFT calculations can map out the entire reaction coordinate, identifying transition states and intermediates.

A combined experimental and computational study on the copper-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and ketones utilized DFT calculations to investigate the mechanistic details of the acceptorless dehydrogenation pathway. nih.gov Such studies help in optimizing reaction conditions and developing more efficient synthetic strategies. nih.govresearchgate.net

Another key application is in predicting regioselectivity. For example, a computational investigation into the Ir(III)-catalyzed amidation of quinoline N-oxide explained why the reaction occurs exclusively at the C8 position instead of the C2 position. acs.org The calculations revealed that the C2-amidation pathway had a prohibitively high activation energy, making it kinetically impossible under the reaction conditions. The study demonstrated that the relative stability of key intermediates determines the site selectivity of the reaction. acs.org These predictive capabilities are invaluable for designing complex synthetic routes and functionalizing the quinoline core at specific positions.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, QSAR studies are extensively used in drug discovery to predict the activity of new analogs and to guide the synthesis of more potent compounds. nih.govdergipark.org.tr

In a typical QSAR study, various molecular descriptors (representing physicochemical, electronic, or steric properties) are calculated for a set of quinoline analogs with known biological activity. nih.gov Statistical methods are then used to build a model that relates these descriptors to the activity. For example, a 3D-QSAR study on substituted cyclobutylphenyl quinoline derivatives as bacterial DNA gyrase inhibitors resulted in a predictive model that could explain the activity of the compounds. nih.gov

QSAR models have been developed for quinoline derivatives targeting a wide range of diseases, including tuberculosis, cancer, and viral infections. researchgate.netnih.govijpsnonline.com These models not only predict the activity of unsynthesized compounds but also provide insights into the structural features that are crucial for potency. nih.gov For instance, a QSAR model for quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov This information helps medicinal chemists to rationally design new molecules with improved efficacy.

Reaction Mechanisms and Mechanistic Studies

Fundamental Organic Reaction Mechanisms Relevant to Quinoline (B57606) Chemistry

The dual nature of the quinoline nucleus allows it to participate in a range of fundamental organic reactions, including electrophilic, nucleophilic, and radical-mediated processes.

Electrophilic aromatic substitution (SEAr) on the quinoline ring occurs preferentially on the electron-rich benzenoid ring rather than the electron-deficient pyridine (B92270) ring. imperial.ac.ukuop.edu.pk The reaction proceeds via an addition-elimination mechanism involving a positively charged intermediate known as a Wheland intermediate. imperial.ac.uk Regioselectivity is a key feature of these reactions, with substitution predominantly occurring at the C5 and C8 positions. imperial.ac.ukuop.edu.pk This preference is attributed to the formation of the most stable Wheland intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring. imperial.ac.uk

For instance, the nitration of quinoline with a mixture of concentrated nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. imperial.ac.ukuop.edu.pk Similarly, sulfonation with fuming sulfuric acid produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk At higher temperatures (around 300°C), the thermodynamically more stable quinoline-6-sulfonic acid is formed. researchgate.net The folding of quinoline-containing oligomers can also influence regioselectivity, where specific sites become more exposed to reagents. uni-muenchen.de

Due to the electron-deficient nature of the pyridine ring, quinoline is susceptible to nucleophilic attack, primarily at the C2 and C4 positions. imperial.ac.ukresearchgate.net These reactions typically follow a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile to form a negatively charged Meisenheimer-type intermediate, followed by the elimination of a leaving group. imperial.ac.uk The stability of the Meisenheimer intermediate, where the negative charge is stabilized by the electronegative nitrogen atom, is crucial for the reaction to proceed. quimicaorganica.org Halogenated quinolines, particularly at positions 2 and 4, are excellent substrates for SNAr reactions. quimicaorganica.org

A classic example of nucleophilic substitution on an unsubstituted quinoline is the Chichibabin reaction. google.com This reaction involves the direct amination of the quinoline ring, typically at the C2 position, using sodium amide (NaNH2) in a solvent like liquid ammonia (B1221849) or dimethylaniline. uop.edu.pkgoogle.comjst.go.jp The mechanism involves the addition of the amide anion (NH2-) to the C2 position, forming a dihydro intermediate, which then rearomatizes by eliminating a hydride ion (H-). imperial.ac.uk The reaction can sometimes yield unexpected products, such as 2-amino-3,4-dihydroquinoline, depending on the reaction conditions. jst.go.jp While historically significant, the Chichibabin reaction can suffer from drawbacks like harsh conditions, low yields, and poor regioselectivity. rsc.org Modern variations aim to overcome these limitations, for example, by activating quinoline as its N-oxide, which facilitates nucleophilic attack. rsc.org

| Reaction | Position(s) of Attack | Key Mechanistic Feature | Example Reagents |

| Electrophilic Substitution | C5 and C8 imperial.ac.ukuop.edu.pk | Formation of stable Wheland intermediate imperial.ac.uk | HNO₃/H₂SO₄ imperial.ac.ukuop.edu.pk |

| Nucleophilic Substitution | C2 and C4 imperial.ac.ukresearchgate.net | Formation of stable Meisenheimer intermediate imperial.ac.ukquimicaorganica.org | NaNH₂ (Chichibabin) uop.edu.pkgoogle.com |

| Radical Substitution | C2 and C4 nsf.gov | Addition of a nucleophilic radical to a protonated heteroarene nih.govrsc.org | Alkyl radicals from carboxylic acids nih.gov |

This table summarizes the primary positions of attack and key mechanistic features for different reaction types on the quinoline core.

Radical reactions provide a powerful method for the C-H functionalization of quinolines. The Minisci reaction is a prominent example, involving the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heterocycle like quinoline. nih.govrsc.org This process is highly effective for introducing alkyl groups, particularly at the C2 and C4 positions. nsf.gov

The general mechanism involves three key steps:

Generation of the radical : Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl halides, or tertiary alcohols. nsf.govnih.govrsc.org Modern methods often employ photoredox catalysis to generate radicals under mild conditions. nih.govrsc.org

Radical addition : The generated radical adds to the protonated quinoline ring, typically at the C2 or C4 position, to form a radical cation intermediate. rsc.orgresearchgate.net

Rearomatization : The intermediate is then oxidized to regenerate the aromatic system, yielding the functionalized quinoline product. nih.govrsc.org

The Minisci reaction is valued for its high functional group tolerance and its applicability to late-stage functionalization in complex molecule synthesis. nsf.govnih.gov Asymmetric variants, using a combination of photoredox and chiral Brønsted acid catalysis, have been developed to achieve enantioselective functionalization. nih.govrsc.org

Nucleophilic Substitution and Addition-Elimination Processes

Mechanistic Insights into C-H Functionalization Reactions

Direct C-H functionalization is an atom-economical strategy for modifying the quinoline scaffold. Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and copper (Cu), plays a pivotal role in these transformations. mdpi.comnih.gov The mechanism often begins with the coordination of the metal to the nitrogen atom of the quinoline (or quinoline N-oxide). mdpi.com This is followed by a C-H activation step, which can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution, depending on the metal and reaction conditions. mdpi.com

For example, palladium-catalyzed C-H arylations of quinoline N-oxides have been extensively studied. While these reactions are typically highly selective for the C2 position, methods have been developed to achieve unusual C8 selectivity. acs.org Mechanistic studies and DFT computations have shown that electronic, steric, and solvent effects influence this regioselectivity. acs.org The CMD pathway is often implicated, where an acetate (B1210297) ligand from the palladium precursor can act as an internal base to facilitate deprotonation. mdpi.com After C-H activation, the resulting organometallic intermediate reacts with a coupling partner (e.g., an aryl halide or an alkene) before the catalyst is regenerated. mdpi.comrsc.org

Rhodium catalysts are also effective for C-H functionalization. For instance, Rh(III) catalysts can mediate the C8-alkylation and alkynylation of quinoline N-oxides. nih.gov Isotope labeling experiments in these systems have shown a significant kinetic isotope effect (KIE), indicating that the C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov

Catalytic Mechanisms in Quinoline Synthesis and Derivatization (e.g., Redox and Hydrogen Transfer)

Catalytic processes are central to both the synthesis of the quinoline core and its subsequent derivatization. These mechanisms often involve redox cycles or hydrogen transfer cascades.

Many classical quinoline syntheses, such as the Friedländer, Doebner-von Miller, and Skraup reactions, have been adapted to use modern catalytic systems. mdpi.comiipseries.org For example, gold-catalyzed intermolecular annulation of 2-aminoaryl ketones with alkynes proceeds via activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the aniline (B41778) nitrogen, intramolecular cyclization, and subsequent aromatization. rsc.orgrsc.org

Hydrogen transfer reactions offer an environmentally benign approach to quinoline synthesis and reduction. In these reactions, a catalyst facilitates the transfer of hydrogen from a donor molecule to a substrate, avoiding the need for gaseous hydrogen or stoichiometric metal hydrides.

Transfer Hydrogenation : This involves the reduction of the quinoline ring. For example, the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines can be achieved using a cobalt-amido catalyst with formic acid or ammonia borane (B79455) as the hydrogen source. acs.orgresearchgate.net The mechanism can involve the activation of the hydrogen donor by the catalyst to form a metal-hydride species, which then delivers the hydride to the quinoline. acs.org

Intramolecular and Intermolecular Reactions

Both intramolecular and intermolecular reactions are fundamental to constructing and functionalizing quinoline rings.

Intramolecular reactions involve the cyclization of a single molecule. A key example is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this process, an electrophile (like I2 or Br2) adds to the alkyne, triggering a 6-endo-dig cyclization where the aniline nitrogen attacks the activated alkyne, leading to the formation of 3-haloquinolines. nih.gov Another example is the intramolecular [2+2] photocycloaddition of 4-alkenyloxy-2-quinolones, which can be performed enantioselectively using a chiral host molecule. acs.org

Intermolecular reactions involve the coming together of two or more separate molecules.

Dimerization : Under certain conditions, 2-ethynylanilines can undergo an intermolecular dimerization to form quinolines, a process that competes with intramolecular cyclization to form indoles. The choice of pathway can be switched based on the substituent on the alkyne terminus, with sterically small groups favoring dimerization. organic-chemistry.org

Cycloaddition : The quinoline ring can participate as a component in cycloaddition reactions. For instance, gold-catalyzed [4+2] intermolecular annulation of 2-aminoaryl carbonyls with internal alkynes provides a route to polyfunctionalized quinolines. rsc.org Photochemical [2π + 2σ] cycloaddition between quinolines and bicyclo[1.1.0]butanes (BCBs) can occur via an energy-transfer (EnT) mechanism, leading to complex, pyridine-fused polycyclic structures. rsc.org These reactions highlight the versatility of the quinoline scaffold in constructing intricate molecular architectures. rsc.orgresearchgate.net

Applications in Advanced Chemical Research

Role in Catalysis

The quinoline (B57606) moiety is integral to the advancement of catalytic chemistry, serving both as a reactive substrate and a controlling ligand. The presence of substituents, such as a propyl group, can modulate the steric and electronic characteristics of the quinoline system, thereby fine-tuning its catalytic performance.

Quinoline and its derivatives are widely utilized as ligands in organometallic chemistry. ijpsjournal.com The fundamental characteristic that enables this function is the presence of a nitrogen atom with a lone pair of electrons, which can coordinate to a metal center. libretexts.org These compounds are classified as L-type dative ligands, formally contributing two electrons to the metal center without altering its oxidation state. libretexts.orglibretexts.org

The coordination of a quinoline ligand to a metal is not limited to the nitrogen atom's sigma donation. The aromatic π-system of the quinoline ring can also participate in bonding, particularly in π-complexes with transition metals. msu.edu This dual-coordination capability allows quinoline-based ligands to stabilize various metal centers, influencing the reactivity and selectivity of the resulting organometallic catalyst. mdpi.com The electronic properties of the ligand can be tuned by substituents on the ring system. For instance, the introduction of a simple alkyl group like the propyl group at the 7-position can subtly alter the electron density and steric bulk around the metal center, which can be a critical factor in controlling catalytic outcomes. mdpi.com

Propylquinoline scaffolds have been implicated in both homogeneous and heterogeneous catalytic systems, either as a product of a catalytic reaction or as a component that influences the catalytic process.

In homogeneous catalysis , where the catalyst and reactants exist in the same phase, metalloporphyrins have been used as bio-inspired catalysts for the oxidation of 2-propylquinoline. nih.govresearchgate.net This type of reaction mimics the function of cytochrome P-450 enzymes. nih.gov Another example is the use of a cobalt-amido cooperative catalyst for the controlled transfer hydrogenation of quinolines to 1,2-dihydroquinolines, a reaction that proceeds effectively for a wide range of substituted quinolines in a homogeneous solution. nih.gov

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers advantages in catalyst separation and recycling. Zeolite-based catalysts, which are solid acids, have been employed for the gas-phase synthesis of quinoline compounds from aniline (B41778) and various alcohols. rsc.org In reactions involving aniline and n-propanol over a ZnCl₂/Ni-USY-Acid catalyst, products identified included 2-ethyl-3-methylquinoline and N-propylquinoline. semanticscholar.org Similarly, the formation of 6-propylquinoline (B1618749) has been noted during the hydrothermal liquefaction of municipal solid waste using a heterogeneous catalyst derived from chicken bones. core.ac.uk

| Catalysis Type | Catalyst System | Propylquinoline-Related Example | Key Finding | Reference |

|---|---|---|---|---|

| Homogeneous | Iron Porphyrins | Bioinspired oxidation of 2-propylquinoline. | Demonstrates use as a model system for cytochrome P-450 monooxygenation reactions. | nih.govresearchgate.net |

| Homogeneous | Cobalt-Amido Complex | Transfer hydrogenation of substituted quinolines. | Achieves highly selective and controlled reduction of the N=C bond in the quinoline ring. | nih.gov |

| Heterogeneous | Zeolite-Based (ZnCl₂/Ni-USY-Acid) | Synthesis of N-propylquinoline from aniline and n-propanol. | The catalyst's Lewis acid sites are crucial for the total yield of quinolines. | rsc.orgsemanticscholar.org |

| Heterogeneous | Chicken Bone-Derived Catalyst | Formation of 6-propylquinoline during hydrothermal liquefaction. | Highlights the generation of valuable nitrogenous compounds from biomass under catalytic conditions. | core.ac.uk |

Modern synthetic chemistry increasingly relies on sustainable methods, with photocatalysis and biocatalysis emerging as powerful tools for chemical transformations.

Photocatalysis , which uses light to drive chemical reactions, has been applied to both the synthesis and functionalization of quinolines. nih.govmdpi.com Visible-light photoredox catalysis provides a mild pathway for complex organic transformations. nih.gov A notable recent development involves the visible-light photocatalytic sequential dimerization and skeletal rearrangement of quinoline derivatives. This process, initiated by a single-electron-transfer (SET) reduction to form a quinoline radical anion, allows for the construction of complex indole–methylquinoline hybrids from a variety of substituted quinoline precursors. bohrium.com

Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under mild conditions, offering a green alternative to traditional methods. ijpsjournal.com Enzymes have been successfully used for the transformation of quinoline derivatives. For instance, monoamine oxidase (MAO-N) biocatalysts can effectively oxidize 1,2,3,4-tetrahydroquinolines to produce the corresponding aromatic quinoline derivatives in high yields. acs.orgnih.gov Furthermore, research into the microbial degradation of quinoline has led to the discovery of novel enzymes, such as molybdenum-containing hydroxylases, which catalyze the hydroxylation of the quinoline ring. nih.gov

| Methodology | Catalyst/Enzyme | Transformation | Significance | Reference |

|---|---|---|---|---|

| Photocatalysis | Visible-light photocatalyst | Sequential dimerization and skeletal rearrangement of quinolines. | Enables complex skeletal editing of the quinoline framework to produce novel hybrid molecules. | bohrium.com |

| Photocatalysis | Phenanthrenequinone (sensitizer) | Synthesis of polysubstituted quinolines from 2-vinylarylimines. | Provides a mild and efficient method for quinoline synthesis via an iminium cation radical intermediate. | nih.gov |

| Biocatalysis | Monoamine Oxidase (MAO-N) | Oxidative aromatization of 1,2,3,4-tetrahydroquinolines. | Offers a green and efficient enzymatic route to synthesize aromatic quinoline derivatives. | acs.orgnih.gov |

| Biocatalysis | Molybdenum-containing hydroxylases | Hydroxylation of quinoline. | Discovery of novel biocatalysts for the functionalization of the quinoline core. | nih.gov |

The pursuit of more efficient, selective, and sustainable chemical processes has driven the development of novel catalytic systems that utilize the quinoline motif. These advancements span heterogeneous, homogeneous, photo-, and biocatalysis. For example, the design of solid acid catalysts like modified zeolites allows for continuous-flow, gas-phase synthesis of quinolines, which is advantageous for industrial-scale production. rsc.org In homogeneous catalysis, the development of cooperative catalysts, such as the cobalt-amido system, demonstrates how precise control over a substrate's reactivity can be achieved through sophisticated catalyst design, enabling challenging transformations like the selective partial hydrogenation of quinolines. nih.gov

The fields of photocatalysis and biocatalysis represent the cutting edge of this development. The creation of photocatalytic systems that can perform skeletal rearrangements of the quinoline ring opens up new pathways for generating molecular diversity. bohrium.com Similarly, the discovery and engineering of enzymes like MAO-N and various hydroxylases provide environmentally benign and highly specific methods for synthesizing and modifying quinoline derivatives. acs.orgnih.gov These novel systems often operate under significantly milder conditions than traditional methods, reducing energy consumption and waste. nih.gov

Photocatalysis and Biocatalysis in Quinoline Transformations

Contributions to Materials Science

The rigid, aromatic structure of the quinoline ring makes it an attractive building block for advanced materials. Its incorporation into larger structures can impart desirable thermal, electronic, and optical properties.

The unique properties of the quinoline scaffold have been harnessed through its incorporation into both covalent polymers and non-covalent supramolecular assemblies.

Functional Polymers: Polyquinolines are a class of polymers known for their high thermal stability, mechanical robustness, and chemical inertness. rsc.org Researchers have synthesized fully aromatic quinoline-based polymers that exhibit improved solubility and processability, making them suitable for various applications. acs.org By using synthetic strategies like the Friedländer condensation, quinoline units can be integrated into polymer backbones. acs.org Quinoline derivatives have also been used to create functional polymers for specific applications, such as polybenzoxazine coatings that provide hydrophobic and anti-corrosion properties to surfaces. figshare.com Furthermore, the development of quinoline-based unnatural amino acids allows for the synthesis of polypeptide surrogates, creating a new class of bio-inspired polymers with potential therapeutic applications. rsc.orgrsc.org

Supramolecular Assemblies: Beyond covalent polymers, quinoline derivatives are excellent candidates for constructing supramolecular materials. These assemblies are formed through non-covalent interactions like hydrogen bonding, π–π stacking, and hydrophobic forces. acs.org Researchers have designed quinoline-based gelators that can self-assemble in various solvents to form stable organogels. mdpi.comrsc.org These soft materials often exhibit stimuli-responsive properties. For instance, a quinoline-naphthalene based supramolecular gel was shown to have excellent sensing performance for Fe³⁺ and Cu²⁺ ions through a fluorescence 'turn-off' mechanism. nih.gov In another study, a "bis"-quinoline acyl hydrazone derivative was found to form emissive metallo-supramolecular polymeric arrays upon coordination with Zn²⁺ ions, highlighting its potential for use in fluorescent sensory materials. mdpi.com

| Material Type | Quinoline-Based Building Block | Key Properties/Applications | Reference |

|---|---|---|---|

| Functional Polymer | Quinoline-based polybenzoxazines | Hydrophobic coatings, corrosion resistance, oil-water separation. | figshare.com |

| Functional Polymer | Quinoline-based unnatural amino acids | Formation of polypeptide surrogates and bio-inspired polymers. | rsc.orgrsc.org |

| Supramolecular Assembly | Quinoline-naphthalene gelator | Fluorescence 'turn-off' sensing of Fe³⁺ and Cu²⁺ ions. | nih.gov |

| Supramolecular Assembly | "Bis"-quinoline acyl hydrazone | Formation of solid-state emissive metallo-supramolecular assemblies with Zn²⁺. | mdpi.com |

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The quinoline scaffold and its derivatives are valuable as organic linkers in the design of these materials. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons available for coordination with metal ions, as these electrons are not part of the aromatic system. nih.gov This allows quinoline-based ligands to bridge metal centers, forming extended one-, two-, or three-dimensional networks. nih.gov

While direct studies on 7-propylquinoline as a primary ligand in MOFs are not extensively documented, the principles are derived from related quinoline structures. For example, derivatives like quinoline-2,4-dicarboxylic acid and 8-hydroxy-quinoline have been successfully used to create 3D coordination polymers with lanthanide and transition metals. nist.govmdpi.comdntb.gov.ua The synthesis of these materials often involves hydrothermal methods, where the reaction temperature can influence the final structure and degree of hydration. mdpi.comdntb.gov.ua

The introduction of a propyl group at the 7-position, as in this compound, would be expected to modulate the properties of the resulting polymer. The alkyl group can influence the ligand's solubility in different solvents, affect the steric environment around the coordinating nitrogen atom, and alter the packing of the polymer chains in the solid state through van der Waals interactions. These modifications can impact the porosity, surface area, and ultimately the functional properties of the MOF, such as its capacity for gas storage or its catalytic activity. nih.govresearchgate.net For instance, a recyclable nickel-containing coordination polymer has demonstrated high catalytic activity in the synthesis of quinoline derivatives, highlighting the synergistic relationship between the metal and the organic linker. mdpi.com

Catalytic Biomaterials and Nanomedicines Research

The quinoline core is a prominent pharmacophore in medicinal chemistry, forming the basis for numerous therapeutic agents. rsc.orgresearchgate.netjddtonline.info Consequently, quinoline derivatives are subjects of intense research in the development of new biomaterials and nanomedicines. Catalytic biomaterials represent an emerging class of materials that can mediate specific chemical reactions within a biological environment to achieve a therapeutic effect, such as converting less toxic substances into toxic reactive species to induce cell death in tumors. nih.govbiomat-trans.com

Quinoline-based compounds are investigated for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. rsc.orgnih.gov The incorporation of these motifs into nanostructures is a key strategy in modern drug delivery. researchgate.netjddtonline.info Nanotechnology provides a pathway to overcome challenges associated with the delivery of certain quinoline derivatives, such as polarity, by encapsulating them in carriers like polymeric nanoparticles or exosomes to customize their distribution and action in the body. mdpi.com

While research may not specifically name this compound, its structural motif is relevant to this field. The design of new drugs and catalytic biomaterials often involves synthesizing a library of derivatives of a parent compound to optimize activity and biocompatibility. The this compound structure could be a candidate in such a library, where the propyl group could enhance lipophilicity, potentially improving membrane penetration and influencing interactions with biological targets.

Coordination Chemistry of Quinoline Systems

The ability of the quinoline nitrogen to coordinate with metal ions makes it a fundamental ligand in coordination chemistry. nih.gov This interaction is central to the development of new catalysts, functional materials, and compounds with unique electronic and magnetic properties.

Synthesis and Characterization of Metal Complexes with Quinoline Ligands

The synthesis of metal complexes involving quinoline ligands is a well-established area of inorganic chemistry. The general method involves the reaction of a quinoline derivative with a metal salt, often in a suitable solvent. ajol.infoacs.org Many quinoline-based ligands, particularly Schiff bases derived from aminoquinolines or carbohydrazides, are used to create stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Fe(III). mdpi.comtandfonline.combendola.com

The characterization of these complexes is performed using a suite of analytical techniques to determine their structure and properties.

Spectroscopic Methods : FT-IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of bonds (e.g., C=N, C=O) upon complexation. ajol.infomdpi.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in inferring the coordination geometry. ajol.info NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. ajol.info

Other Techniques : Elemental analysis confirms the stoichiometric ratio of metal to ligand, while magnetic susceptibility measurements distinguish between paramagnetic and diamagnetic complexes, providing insight into the electron configuration of the metal ion. ajol.infotandfonline.com Molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. tandfonline.com

These characterization methods have revealed that quinoline ligands can coordinate to metals in various modes, including as unidentate, bidentate, or bridging ligands, depending on the specific ligand structure and the metal ion involved. mdpi.com

Ligand Field Theory and Electronic Structure of Quinoline Coordination Compounds

Ligand Field Theory (LFT) is a more advanced model than Crystal Field Theory, incorporating aspects of Molecular Orbital Theory to describe the electronic structure and bonding in coordination complexes. wiley-vch.de It is instrumental in explaining the properties of quinoline-metal complexes. The coordination of the quinoline nitrogen to a metal center leads to a splitting of the metal's d-orbitals, the magnitude of which depends on the metal, its oxidation state, and the nature of the ligand. wiley-vch.de

Studies on metal-quinoline complexes reveal intricate electronic structures. For instance, density functional theory (DFT) calculations and photoemission spectra of complexes like tris(8-hydroxyquinolinato)aluminum(III) (Alq3) show that the molecular orbitals are a good approximation of the quasiparticle states. aps.org In some cases, such as with a dimeric copper(II) complex with 4,7-dichloroquinoline, an "inverted ligand field" can occur. mdpi.com In this scenario, the ligand's electronic states are higher in energy than the metal's d-orbitals, leading to frontier orbitals with significant ligand character and a partial transfer of electronic charge from the ligands to the metal. mdpi.com

The electronic structure of the quinoline ligand itself can also be affected by coordination, although effects on the aromatic π-system are not always significant, suggesting a lack of metal-to-ligand back-donation in some systems. mdpi.com The interaction between a quinoline-O2 complex can be studied through electronic structure calculations, which have determined that the lowest energy triplet state of quinoline has π-π* character. creighton.eduacs.org This fundamental understanding of the electronic interplay between quinoline ligands and metal centers is crucial for designing complexes with specific optical, magnetic, or reactive properties.

Role of Quinoline in Metal-Metal Bond Formation

The role of quinoline ligands in facilitating direct metal-metal bond formation is not extensively documented. However, quinoline derivatives are known to act as bridging ligands in the formation of polynuclear or dimeric metal complexes. rsc.org In these structures, two or more metal centers are linked by one or more ligands.

For example, the reaction of 6,7-dichloroquinoline-5,8-dione, a para-quinone, with transition metal dimers resulted in the unexpected formation of dimeric quinoline-ortho-quinone metal complexes. rsc.org In this structure, the metal centers are not directly bonded but are held in proximity within the same molecule, bridged by other parts of the ligand system. The ability of a single quinoline-based ligand to coordinate to multiple metal centers simultaneously is a key principle in constructing multinuclear assemblies. Quinolones, for instance, can act as bridging ligands in polymeric complexes. mdpi.com While this does not constitute a direct metal-metal bond, it is a crucial step in creating systems where metal centers can interact through the bridging ligand (superexchange) or are positioned for potential cooperative effects in catalysis or magnetism.

Advancement of Organic Synthesis Methodologies

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, driven by the broad utility of its derivatives in pharmaceuticals and materials science. rsc.orgnih.govresearchgate.net Over the years, synthetic methodologies have evolved from classical named reactions to more efficient, sustainable, and versatile modern techniques. rroij.com

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known since the 19th century and often require harsh conditions. slideshare.netrsc.orgmdpi.com The Skraup synthesis, for example, involves reacting aniline with glycerol (B35011), an oxidizing agent, and concentrated sulfuric acid. slideshare.netrsc.org

Modern organic synthesis has introduced significant advancements that offer greater efficiency, atom economy, and functional group tolerance. rroij.comrsc.orgwepub.org

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to construct complex molecules like quinolines. MCRs are highly efficient and allow for the rapid generation of diverse quinoline structures. rsc.org

Metal-Catalyzed Reactions : Transition metals like copper, nickel, iridium, and palladium are widely used to catalyze the synthesis of quinolines. rsc.orgorganic-chemistry.org For instance, nickel-catalyzed processes can produce polysubstituted quinolines from α-2-aminoaryl alcohols and ketones through a sustainable dehydrogenation and condensation sequence. organic-chemistry.org Iridium catalysts have been used to efficiently synthesize functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org

Green Chemistry Approaches : There is a growing focus on developing environmentally benign synthetic protocols. This includes the use of nanocatalysts, such as copper oxide nanoparticles, which can be used in small amounts and are sometimes recyclable. nih.gov Other approaches utilize solid acid catalysts like Nafion® under microwave irradiation, which can accelerate reaction times and reduce waste. mdpi.com Metal-free catalytic systems, employing reagents like molecular iodine or simply heat, are also being developed to improve the environmental footprint of quinoline synthesis. rsc.org

These advanced methodologies provide chemists with powerful tools to synthesize specifically substituted quinolines, such as this compound, with high regioselectivity and yield, paving the way for the exploration of their properties and applications. researchgate.net

Atom and Step Economy in Complex Molecule Synthesis

The principles of atom and step economy are fundamental to green and sustainable chemistry, aiming to maximize the incorporation of starting materials into the final product and reduce the number of synthetic steps, respectively. The synthesis of polysubstituted quinolines is an area where these principles are actively applied to enhance efficiency and minimize waste. ichem.mdresearchgate.net

One of the established methods for synthesizing quinoline derivatives is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netiipseries.org This reaction is noted for its high atom economy as it combines two key fragments into the core quinoline structure with the primary byproduct being water. researchgate.net The synthesis of this compound can be achieved through a Friedländer-type reaction, for instance, by reacting an appropriately substituted aminobenzaldehyde with a ketone bearing a propyl group. lookchem.com

The table below summarizes key concepts related to atom and step economy in the context of quinoline synthesis.

| Principle | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in which all atoms of the reactants are incorporated into the desired product. scranton.eduprimescholars.com | High in condensation reactions like the Friedländer synthesis, which is a potential route to this compound. |

| Step Economy | The principle of minimizing the number of individual synthetic steps to reach a target molecule. | Achieved through one-pot reactions and cascade sequences, which are modern approaches to quinoline synthesis. organic-chemistry.org |

| Green Catalysis | The use of environmentally benign catalysts to improve reaction efficiency and reduce waste. | The use of catalysts like tartaric acid in Friedländer reactions exemplifies this approach. ichem.md |

Late-Stage Diversification Strategies

Late-stage functionalization is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecular scaffolds at a late point in the synthetic sequence to rapidly generate a library of analogues. rsc.org The C–H functionalization of the quinoline core is a particularly attractive approach for this purpose, as it avoids the need for pre-functionalized starting materials. chemrxiv.orgrsc.org

For this compound, late-stage diversification would involve the selective functionalization of the quinoline ring or the propyl side chain. The electronic properties of the quinoline ring make it a challenging substrate for selective C-H functionalization, but recent advances in catalysis have provided solutions. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to specific positions on the quinoline ring. acs.org While a specific protocol for this compound is not extensively documented, general methods for the C-H functionalization of quinolines at various positions, including those on the benzene (B151609) ring portion, have been developed. rsc.orgacs.org

These strategies could potentially be applied to this compound to introduce a wide range of functional groups, thereby modifying its properties. The ability to perform such modifications late in the synthesis is highly valuable for exploring structure-activity relationships. chemrxiv.org

Key strategies for late-stage diversification applicable to quinolines are outlined below.

| Strategy | Description | Potential Application to this compound |

| Directed C-H Functionalization | Use of a directing group to achieve site-selective reaction at a specific C-H bond. chemrxiv.org | Could be used to selectively functionalize the quinoline core of this compound. |

| Metal-Catalyzed Cross-Coupling | Reactions that form a new bond between two carbon atoms or a carbon and a heteroatom, often catalyzed by transition metals. | Could be used to introduce new substituents onto the this compound scaffold. |

| Photoredox Catalysis | Use of light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. | Could offer novel pathways for the functionalization of the this compound molecule. |

Mechanistic Design of Novel Synthetic Routes

The development of novel synthetic routes with high efficiency and selectivity relies on a deep understanding of reaction mechanisms. orientjchem.org For quinoline synthesis, various named reactions, each with a distinct mechanism, provide access to a wide range of derivatives. iipseries.org

The Combes quinoline synthesis, for example, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. wikipedia.org Understanding the intricacies of this and other mechanisms, such as those of the Doebner-von Miller and Pfitzinger reactions, allows chemists to predict and control the regioselectivity of the cyclization, which is crucial for the synthesis of a specific isomer like this compound. iipseries.orgwikipedia.org

Modern synthetic methods often emerge from novel mechanistic proposals. For instance, the design of a copper-catalyzed Ullmann coupling reaction for the synthesis of 7-substituted quinolines involves a plausible mechanism that proceeds through an oxidative addition of the 7-haloquinoline to a copper(I) catalyst, followed by reductive elimination to form the product and regenerate the catalyst. researchgate.net While this specific example details the substitution at the 7-position, the underlying mechanistic principles guide the development of new C-C and C-heteroatom bond-forming reactions that can be applied to synthesize or modify compounds like this compound. The design of tandem reactions, where multiple bond-forming events occur in a single pot, is another area where mechanistic understanding is paramount to achieving synthetic efficiency. rsc.org

Research Perspectives on Biological Relevance Focus on Chemical Research, Not Clinical

Quinoline (B57606) Core as a Scaffold for Investigational Bioactive Molecules

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold." orientjchem.org This designation stems from its ability to form the core of molecules that exhibit a wide array of pharmacological activities. rsc.orgrsc.org The versatility of the quinoline nucleus allows for the introduction of various substituents at different positions, which can significantly modulate the biological effects of the resulting compounds. orientjchem.orgrsc.org This structural flexibility has made it a central focus for researchers in the design and synthesis of novel therapeutic agents. orientjchem.org

The biological significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic compounds with demonstrated bioactivity. rsc.orgnih.gov Researchers have successfully developed quinoline derivatives with potential applications as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.org The ability to combine the quinoline heterocycle with other bioactive moieties through molecular hybridization strategies further expands its potential, leading to the creation of new hybrid compounds with potentially enhanced pharmacological profiles. mdpi.com This continuous exploration into the synthesis, reactions, and biological effects of quinoline derivatives paves the way for the development of new classes of investigational drugs. orientjchem.org

The inherent properties of the quinoline ring, including its aromaticity, planarity, and capacity for hydrogen bonding, allow it to interact with various biological targets like enzymes and receptors. ontosight.aiontosight.ai These interactions are fundamental to its diverse biological activities, which range from inhibiting enzymes crucial for pathogen survival to disrupting processes like cell migration and angiogenesis in cancer models. rsc.orgontosight.ai

Exploration of Biological Activity via Structural Modification of 7-Propylquinoline Derivatives

The exploration of biological activity through the chemical modification of the quinoline scaffold is a cornerstone of medicinal chemistry research. While specific studies focusing exclusively on the structural modification of this compound are not extensively detailed in the reviewed literature, the principles of structure-activity relationships (SAR) derived from related quinoline derivatives provide a clear framework for how such explorations would proceed. SAR studies on various quinoline series consistently demonstrate that the type and position of substituents on the quinoline ring dramatically influence pharmacological efficacy. rsc.org

For instance, research on 2-n-propylquinoline, a structural isomer of this compound, has shown its significance as a model in the search for antiprotozoal agents. rsc.org Although the simple 2-n-propylquinoline molecule itself can be inactive in certain in vitro tests, its structural backbone is found in more complex and potent molecules. rsc.org Modifications to this basic structure, such as the introduction of other functional groups, have led to synthetic analogues with significant activity against various Leishmania and Trypanosoma species. rsc.org

In a broader context, the synthesis of various functionalized quinoline motifs allows for a systematic investigation of their bioactivity. A study involving the synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) derivatives illustrates this principle effectively. In this work, the core structure, which features a propyl group at the C-2 position, was modified by condensing it with various aromatic and heteroaromatic aldehydes to create a library of hydrazone derivatives. arabjchem.org These new compounds were then evaluated for their antibacterial properties.

| Compound ID | Substituent (at the hydrazone moiety) | Yield (%) | Reported Antibacterial Efficacy |

|---|---|---|---|

| 10a | Benzylidene | 93% | Moderate activity |

| 10b | 4-Chlorobenzylidene | 92% | Good activity |

| 10g | (1H-pyrrol-2-yl)methylene | 88% | Significant activity |

| 10h | (5-methyl-1H-pyrrol-2-yl)methylene | 73% | Good activity |

| 10j | Pyridine-3-ylmethylene | - | Best in series (MIC 0.39-1.56 µg/mL) |

The results from such studies highlight how structural modifications—even those distal to the propyl group—can fine-tune the biological activity of the entire molecule. arabjchem.org The introduction of a chlorine atom (10b) or various heterocyclic rings (10g, 10h, 10j) significantly impacted the antibacterial efficacy. arabjchem.org These findings suggest that modifying a this compound core with similar functional groups could likewise yield derivatives with novel or enhanced biological profiles, demonstrating the power of structural modification in the quest for new bioactive agents.

Natural Product Isolation and Derivatization of Quinoline Alkaloids, Including Propylquinolines

Quinoline alkaloids are a class of naturally occurring compounds found in various plant families, such as the Rutaceae. rsc.orgarabjchem.org The isolation of these compounds from natural sources is a critical first step in discovering new chemical entities that can serve as templates for drug development. rsc.orgresearchgate.net Historical and modern extraction techniques, including maceration, Soxhlet extraction, and more advanced methods like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), are employed to obtain crude extracts from biological material. researchgate.net These extracts then undergo extensive purification, typically using various chromatographic techniques, to isolate the pure natural products. nih.gov

Among the diverse quinoline alkaloids, those bearing alkyl substituents, including propyl groups, have been identified. For example, 2-n-propylquinoline is a major alkaloid isolated from the plant Galipea longiflora. rsc.org Another related compound, 2,4-dimethyl-8-n-propylquinoline, was successfully isolated from kero bases derived from petroleum distillates, showcasing that such structures are not limited to the plant kingdom. acs.org

Once a natural quinoline alkaloid is isolated, it can be used as a starting point for the synthesis of new derivatives. This process, known as semi-synthesis or derivatization, involves chemically modifying the natural product to create analogues with potentially improved properties. mdpi.com For example, Chimanine B, a naturally occurring 2-(E)-prop-1'-enylquinoline, and its synthetic dihydro version, 2-n-propylquinoline, have served as important models in the development of antileishmanial agents. rsc.orgmdpi.com While the natural products themselves show activity, researchers have synthesized numerous analogues by modifying the quinoline core to improve potency and understand structure-activity relationships. rsc.org This approach, combining natural product isolation with chemical derivatization, is a powerful strategy in medicinal chemistry. mdpi.com

| Compound Name | Structure Type | Natural Source / Origin | Investigational Relevance |

|---|---|---|---|

| 2-n-Propylquinoline | Propylquinoline | Galipea longiflora rsc.org | Antileishmanial activity in animal models; scaffold for synthetic analogues. rsc.orgmdpi.com |

| Chimanine B | Propenylquinoline | Galipea longiflora rsc.org | Antileishmanial activity against various Leishmania species. rsc.org |

| 2,4-Dimethyl-8-n-propylquinoline | Dimethyl-propylquinoline | Petroleum Distillates acs.org | Early example of isolation of complex quinoline bases. acs.org |

Computational Approaches in the Design of Biologically Relevant Quinoline Analogs

In modern drug discovery, computational chemistry provides powerful tools to accelerate the design and identification of new bioactive molecules. mdpi.comrsc.org These in silico methods are widely applied to the study of quinoline derivatives to predict their biological activity and guide synthetic efforts, saving significant time and resources. rsc.orgbohrium.com Two key computational approaches are three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking.

3D-QSAR modeling is used to correlate the three-dimensional structural features of a series of compounds with their biological activity. mdpi.com In a typical study, a dataset of quinoline analogues with known activities (e.g., IC₅₀ values against a cancer cell line) is compiled. The molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.com The resulting 3D-QSAR models, often visualized as contour maps, highlight specific regions around the molecular scaffold where modifications are likely to increase or decrease biological activity. For example, these maps can indicate areas where bulky groups are favored for enhanced potency or where electronegative groups would be beneficial. mdpi.com This provides chemists with a rational basis for designing the next generation of more effective analogues.

Molecular docking is another critical computational technique that predicts how a ligand (such as a quinoline derivative) binds to the active site of a biological target, like an enzyme or receptor. worldscientific.com This method simulates the interaction between the small molecule and the macromolecular target, calculating a binding score that estimates the strength of the interaction. researchgate.net By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. researchgate.net This information is invaluable for designing new quinoline analogues with improved affinity and selectivity for the target. worldscientific.com For instance, computational studies have been used to design novel quinoline hydrazone analogues as potential anti-tubercular agents by docking them into the ATP synthase enzyme of Mycobacterium tuberculosis. worldscientific.com These computational approaches, by predicting activity and elucidating binding mechanisms, play an integral role in the rational design of biologically relevant quinoline analogs. rsc.org

Q & A

Q. How can researchers align new findings on this compound with prior studies while addressing gaps?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines. Map existing data (e.g., biological targets, synthetic yields) into a matrix to identify understudied areas (e.g., toxicity profiles). Use citation management tools (e.g., EndNote) to track seminal papers and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.